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Introduction

Diisopropyl phthalate (DIPP) is a phthalate ester utilized as a plasticizer in a variety of
polymer applications.[1][2] As with many phthalates, there is scientific and regulatory interest in
its physicochemical properties and toxicological profile. Theoretical modeling, encompassing
guantum chemical calculations, molecular dynamics simulations, and quantitative structure-
property relationship (QSPR) models, offers a powerful and cost-effective avenue for predicting
and understanding the behavior of DIPP at a molecular level. This guide provides an in-depth
overview of the theoretical approaches to modeling DIPP's properties, supported by
experimental data and detailed methodologies.

Physicochemical Properties of Diisopropyl
Phthalate

A thorough understanding of the physicochemical properties of Diisopropyl phthalate (DIPP)
is fundamental for any theoretical modeling endeavor. These properties serve as benchmarks
for the validation of computational models.

Identification and General Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1670631?utm_src=pdf-interest
https://www.benchchem.com/product/b1670631?utm_src=pdf-body
https://www.specialchem.com/polymer-additives/product/boc-sciences-diisopropyl-phthalate
https://www.selleckchem.com/products/diisopropyl-phthalate.html
https://www.benchchem.com/product/b1670631?utm_src=pdf-body
https://www.benchchem.com/product/b1670631?utm_src=pdf-body
https://www.benchchem.com/product/b1670631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
dipropan-2-yl benzene-1,2-
IUPAC Name _ [3]
dicarboxylate
DiPP, Phthalic acid, diisopropyl
Synonyms [31[4]
ester
CAS Number 605-45-8 [31[5]
Molecular Formula C14H1804 [31[5]
Molecular Weight 250.29 g/mol [3][5]
Physical and Chemical Properties
Property Value Source
White or colorless powder to
Appearance o [1]
lump to clear liquid
Melting Point 20 °C [5]
Boiling Point 313.42 °C (estimate) [5]
Density 1.063 g/mL at 20 °C [5]

Refractive Index

n20/D 1.490

[5]

Water Solubility

332.9 mg/L at 20 °C

[5]

Theoretical Modeling Approaches

The theoretical modeling of DIPP's properties can be approached using a variety of

computational methods. These methods vary in their level of theory, computational cost, and

the specific properties they are best suited to predict.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are
invaluable for predicting the electronic properties and reactivity of molecules.[6] For DIPP,
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these calculations can provide insights into its molecular structure, vibrational frequencies, and
parameters relevant to its reactivity, such as dipole moment, polarizability, and proton affinity.[7]

Methodology: A typical DFT calculation for DIPP would involve geometry optimization using a
functional like B3LYP with a basis set such as 6-311++G(d,p).[7] From the optimized geometry,
various molecular properties can be calculated. These theoretical calculations are crucial for
understanding ion-molecule reactions, which is relevant for techniques like chemical ionization
mass spectrometry.[7]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of
molecules and their interactions with their environment. For DIPP, MD simulations can be used
to model its behavior in different media, its interaction with biological macromolecules, and its
permeation through cell membranes.

MD simulations have been successfully applied to other phthalates to study their adsorption on
surfaces and their plasticizing effects.[8][9][10] These studies typically employ force fields like
CHARMM to describe the interatomic interactions.[11][12][13]

Methodology: An MD simulation to study the permeation of DIPP across a lipid bilayer would
involve constructing a model membrane (e.g., a POPC bilayer) solvated with water. DIPP
molecules would be placed in the aqueous phase, and the system's evolution would be tracked
over time by numerically integrating Newton's equations of motion.[13] Techniques like steered
molecular dynamics and umbrella sampling can be used to calculate the potential of mean
force for the permeation process, providing insights into the energy barriers involved.[13]

Quantitative Structure-Property Relationship (QSPR)
Models

QSPR models are mathematical relationships that correlate the chemical structure of a
molecule with its physicochemical properties.[14][15] These models are developed by
calculating a set of molecular descriptors that encode structural information and then using
statistical methods, such as multiple linear regression, to build a predictive model.[15][16]
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For phthalates, QSPR models have been used to predict properties like water solubility and
partition coefficients.[17]

Methodology: To develop a QSPR model for a specific property of DIPP, a dataset of related
phthalates with known experimental values for that property is required. For each molecule in
the dataset, a variety of molecular descriptors (e.g., topological, electronic, quantum
mechanical) are calculated. A statistical method is then used to select the most relevant
descriptors and build a regression model that can predict the property for new molecules like
DIPP.[16]

Toxicological Profile and Modeling

DIPP is suspected of causing cancer and may cause skin, eye, and respiratory irritation.[3][18]
Phthalates, as a class, are known for their potential endocrine-disrupting effects, with some
members showing reproductive and developmental toxicity in animal studies.[19][20]

Potential Toxicological Pathways

One of the key mechanisms of phthalate toxicity is their interaction with nuclear receptors, such
as the peroxisome proliferator-activated receptors (PPARSs).[11][12] Molecular docking and free
energy calculations have been used to screen phthalates for their binding affinity to PPARy.[11]
[12] Another potential target is the human sex hormone-binding globulin (SHBG), where
phthalates might interfere with the binding of endogenous steroids.[19]

The metabolism of phthalates by cytochrome P450 enzymes can also lead to the formation of
toxic metabolites.[21] Computational modeling can be used to study the reaction mechanisms
of these enzymes with phthalates.[21]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological
properties of DIPP are essential for validating theoretical models.

Determination of Physicochemical Properties

e Melting Point: Determined using a melting point apparatus where a small sample is heated,
and the temperature range over which it melts is recorded.
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Boiling Point: Measured using distillation, where the temperature at which the liquid boils at a
specific pressure is recorded.

Density: Can be measured using a pycnometer or a hydrometer.

Water Solubility: Determined by adding an excess of the substance to water, stirring to
equilibrium, and then measuring the concentration of the dissolved substance in the aqueous
phase.

Octanol-Water Partition Coefficient (Kow): Measured using the shake-flask method, where
the substance is partitioned between n-octanol and water, and the concentrations in both
phases are measured.

Toxicological Assays

Skin/Eye Irritation: Assessed using in vitro methods with reconstructed human epidermis or
cornea models, or historically, through in vivo rabbit tests (Draize test).

Carcinogenicity: Evaluated through long-term animal studies where rodents are exposed to
the substance over their lifetime to observe for tumor formation.

Endocrine Disruption: Can be assessed using a variety of in vitro assays, such as receptor
binding assays (e.g., for estrogen or androgen receptors) and reporter gene assays to
measure receptor activation.[4]

Visualizations

The following diagrams illustrate key concepts in the theoretical modeling of Diisopropyl
phthalate.
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Caption: A general workflow for the theoretical modeling of Diisopropyl phthalate properties.
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Caption: Workflow for the development of a QSPR model for a property of DIPP.
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Caption: A hypothetical signaling pathway for DIPP-induced toxicity via PPARYy activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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